4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzo[f]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-14-10-12-8-4-5-9-13(12)15(16(14)18(21)19-17)11-6-2-1-3-7-11/h1-10H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILOIUZSRZYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279289 | |
| Record name | STK019195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75258-83-2 | |
| Record name | NSC12102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK019195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies of 4 Phenyl 1h Benzo F Isoindole 1,3 2h Dione
Historical Context of Isoindole-1,3(2H)-dione Synthesis
The chemistry of the isoindole-1,3(2H)-dione core, commonly known as the phthalimide (B116566) system, has a rich history. Phthalimides are recognized as crucial structural motifs in a variety of compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. nih.govsciforum.net Their incorporation into a molecule can enhance its ability to cross biological membranes due to the hydrophobic nature of the phthalimide moiety. mdpi.com
Historically, the most fundamental and widely practiced method for the synthesis of N-substituted phthalimides involves the condensation reaction between phthalic anhydride (B1165640) and a primary amine. mdpi.comnih.govacgpubs.org This robust and high-yielding reaction is typically carried out by heating the two components, often in a solvent like toluene (B28343) or acetic acid, to drive off the water formed during the reaction. mdpi.comacgpubs.org This classical approach has been the bedrock for the synthesis of a vast library of phthalimide derivatives for over a century and serves as the foundational context for the development of more advanced synthetic strategies for complex analogues like benzo[f]isoindole-1,3(2H)-diones.
Direct Synthetic Routes to 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
While classical methods are effective for simple phthalimides, the synthesis of highly substituted and fused systems such as this compound demands more sophisticated and efficient strategies. Modern organic synthesis has provided several powerful tools, including multi-component reactions, domino sequences, and transition metal-catalyzed couplings, to construct such complex molecular architectures.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. While specific literature detailing a multi-component synthesis for this compound is not extensively documented, the principles of MCRs have been applied to construct related benzo[f]isoindole cores.
For instance, a one-pot, 1,3-dipolar cycloaddition/oxidation reaction has been developed to construct polysubstituted benzo[f]isoindole-4,9-diones from 1,4-quinones, aromatic aldehydes, and N-substituted amino esters. nih.gov Another approach describes a four-component synthesis of tetrasubstituted pyrroles that utilizes 1,4-naphthoquinones as a key starting material to provide substituted benzo[f]isoindole-4,9-diones. These methods showcase the potential of MCRs to rapidly assemble the core benzo[f]isoindole skeleton from simple precursors. A hypothetical MCR approach to the target 1,3-dione could involve a naphthalene-based dicarboxylate equivalent, an amine, and a phenyl-containing building block, although such a specific application remains a topic for future research.
Domino Reaction Sequences
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents or catalysts. These sequences are prized for their ability to rapidly build molecular complexity.
The table below summarizes representative yields from this domino reaction for various substituted tetraynes, illustrating the versatility of the method.
| Reactant 1 (Substituted Tetrayne) | Reactant 2 (Imidazole Derivative) | Product | Yield (%) |
| Diisopropyl 4,4'-(diazene-1,2-diyl)bis(2-(phenylethynyl)cyclopent-1-ene-1-carboxylate) | N-ethylimidazole | Diisopropyl 2-methyl-1,3-dioxo-4-phenyl-5-(phenylethynyl)-2,3,6,8-tetrahydrocyclopenta[e]isoindole-7,7(1H)-dicarboxylate | 87% |
| Varies | Varies | Various fused isoindole-1,3-diones | Good to Excellent |
| Data sourced from a study on hexadehydro-Diels–Alder domino reactions. scispace.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of C-C and C-N bonds, providing direct routes to complex heterocyclic systems. Palladium and copper catalysts are particularly prominent in the synthesis of imide derivatives.
Copper-catalyzed reactions represent a versatile class of transformations in organic synthesis. While the direct application of copper-catalyzed decarboxylative coupling for the synthesis of this compound is not well-documented, the fundamental principles of such reactions suggest a potential synthetic route. These reactions typically involve the coupling of a carboxylic acid with another substrate, proceeding through the extrusion of CO2. This approach could hypothetically be envisioned for the formation of the benzo[f]isoindole core by coupling a suitably functionalized naphthalene (B1677914) carboxylic acid derivative with an appropriate nitrogen source, though this remains an area for further exploration.
Palladium-catalyzed aminocarbonylation has emerged as a powerful, one-step method for the synthesis of 2-substituted isoindole-1,3-diones. nih.gov This methodology typically involves the reaction of an o-halobenzoate with a primary amine and carbon monoxide in the presence of a palladium catalyst. nih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov
The general mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl-halogen bond, followed by CO insertion to form an acylpalladium complex. This intermediate then reacts with the amine, and subsequent base-catalyzed cyclization yields the isoindole-1,3-dione product.
This established methodology for simpler isoindole-1,3-diones provides a clear blueprint for its potential application in the synthesis of the 1H-benzo[f]isoindole-1,3(2H)-dione core. A plausible synthetic route would start from a methyl 2-halo-naphthalene-3-carboxylate. Palladium-catalyzed aminocarbonylation of this substrate with a primary amine would, in principle, lead to the formation of the desired fused heterocyclic system. The introduction of the 4-phenyl group could be achieved either by starting with a pre-functionalized naphthalene derivative or by subsequent functionalization of the benzo[f]isoindole-1,3(2H)-dione product using other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov
The table below shows examples of yields for the synthesis of various 2-substituted isoindole-1,3-diones using this palladium-catalyzed approach, highlighting its general efficiency.
| Substrate (o-halobenzoate) | Amine | Catalyst System | Product | Yield (%) |
| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)₂ / PPh₃ | 2-Benzylisoindole-1,3-dione | 75% |
| Methyl 2-iodobenzoate | 4-Methoxybenzylamine | Pd(OAc)₂ / PPh₃ | 2-(4-Methoxybenzyl)isoindole-1,3-dione | 85% |
| Methyl 2-bromobenzoate | Benzylamine | Pd(OAc)₂ / PPh₃ | 2-Benzylisoindole-1,3-dione | 65% |
| Data sourced from a study on palladium-catalyzed one-step synthesis of isoindole-1,3-diones. nih.gov |
Reagent-Activated Cyclization Methods (e.g., T3P® activation)
A highly efficient one-pot domino reaction for the synthesis of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, including the 4-phenyl derivative, has been developed utilizing propylphosphonic anhydride (T3P®) as an activator. nih.gov This methodology begins with the in situ activation of 3-arylpropiolic acids with T3P®, which initiates a domino sequence to furnish 4-arylnaphtho[2,3-c]furan-1,3-diones in excellent yields. nih.gov
These intermediate anhydrides are not isolated but are used directly in a consecutive pseudo three-component synthesis. The addition of a primary amine or ammonia (B1221849) source to the reaction mixture leads to the formation of the target blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones. nih.gov The T3P® reagent serves as a powerful dehydrating agent that facilitates the cyclization process under mild conditions. The operational simplicity and high yields make this a preferred method for accessing this class of compounds. nih.gov
| Aryl Substituent (Ar) | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Phenyl | 3-Phenylpropiolic acid | This compound | 85 |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)propiolic acid | 4-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | 94 |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)propiolic acid | 4-(4-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | 88 |
| 4-(Trifluoromethyl)phenyl | 3-(4-(Trifluoromethyl)phenyl)propiolic acid | 4-(4-(trifluoromethyl)phenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | 82 |
Derivatization and Functionalization Strategies for this compound
N-Substituted Analogues Synthesis
The imide nitrogen of the isoindole-1,3-dione core is a common site for derivatization, allowing for the introduction of a wide variety of substituents. mdpi.comnih.govnih.gov These N-substituted analogues are typically synthesized by reacting the parent imide, this compound, with an appropriate electrophile. A general method involves the deprotonation of the N-H bond with a base, such as potassium carbonate, followed by nucleophilic substitution with an alkyl or aryl halide. mdpi.com
For instance, the synthesis of 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones is achieved by reacting 1H-isoindole-1,3(2H)-dione with a 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanone derivative in acetonitrile (B52724) with anhydrous potassium carbonate. mdpi.com Another common approach is the condensation reaction between the corresponding anhydride and a primary amine or hydrazine (B178648) derivative, often catalyzed by acetic acid. mdpi.com These methods provide access to a diverse library of N-substituted derivatives with yields often ranging from moderate to excellent (47-93%). nih.govnih.gov
| N-Substituent | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| -CH₂CH₂-N-piperazinyl-Aryl | Nucleophilic Substitution | Chloroacetyl-aryl-piperazine, K₂CO₃, Acetonitrile | mdpi.com |
| -NH-CO-R | Condensation | Carbohydrazide, Phthalic Anhydride, Acetic Acid | mdpi.com |
| -CH₂CH₂OH | Condensation | Ethanolamine, Anhydride Precursor | acgpubs.org |
| -CH₂(4-Benzylpiperazin-1-yl) | Nucleophilic Substitution | N-(2-bromoethyl)phthalimide, 4-Benzylpiperazine | nih.gov |
Modification of the Phenyl Substituent and Benzo[f] Ring
Modification of the 4-phenyl group can be achieved by utilizing variously substituted 3-arylpropiolic acids in the T3P®-activated synthesis, as shown in Table 1. nih.gov This allows for the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring, thereby tuning the electronic and photophysical properties of the final compound. nih.gov
Functionalization of the benzo[f] ring system presents a greater synthetic challenge but can be envisioned through multi-step sequences analogous to those used for other polycyclic aromatic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira-Hagihara couplings, on a pre-functionalized naphthalene precursor could be employed before the final cyclization to build the isoindoledione core. beilstein-journals.orgresearchgate.net Another potential strategy involves the chemical transformation of the benzo[f]isoindole skeleton itself. For example, related benzo[e]isoindolinone systems have been converted to benzo[f]phthalazinone derivatives through ring-expansion reactions with hydrazine, suggesting that the core ring structure possesses reactivity that can be exploited for further modification. mdpi.com
Post-Synthetic Functional Group Transformations
Post-synthetic functionalization offers a powerful avenue for introducing chemical diversity starting from a common core structure. While direct examples on this compound are specific, analogous systems demonstrate the feasibility of this approach. For example, the introduction of a diazo group onto the isoquinoline-1,3-dione scaffold creates a versatile chemical handle. nih.gov This diazo functionality can undergo subsequent photochemical reactions, such as O-H or S-H insertion reactions with alcohols and thiols, to install a variety of fluorinated moieties and other functional groups. nih.gov Such a strategy could be adapted to the benzo[f]isoindole-1,3-dione system by first introducing a suitable precursor functional group (e.g., an amino or ketone group) onto the aromatic backbone, followed by its conversion to a diazo group, enabling a wide range of subsequent transformations.
Investigation of Reaction Mechanisms and Kinetics
Proposed Reaction Pathways (e.g., Cycloaddition, Intramolecular Cyclization)
The formation of the this compound core can proceed through several proposed mechanistic pathways, depending on the specific synthetic route.
Domino Reaction/Cycloaddition: In the T3P®-activated synthesis, the proposed mechanism involves a domino reaction. nih.gov The initial activation of 3-arylpropiolic acid by T3P® forms a mixed anhydride, which then undergoes an intramolecular cyclization to yield a 4-arylnaphtho[2,3-c]furan-1,3-dione intermediate. This step is mechanistically related to a cycloaddition process. The subsequent reaction with an amine involves the opening of the anhydride ring followed by dehydration-induced cyclization (imidation) to form the final isoindoledione product. nih.gov
1,3-Dipolar Cycloaddition: An alternative pathway for the construction of the benzo[f]isoindole skeleton involves an iodine-induced 1,3-dipolar cycloaddition reaction. This method has been developed for the synthesis of benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters. nih.gov It is proposed that an azomethine ylide is generated in situ, which then undergoes a [3+2] cycloaddition with the quinone dienophile to construct the core heterocyclic ring.
Radical Cyclization: A cascade radical cyclization–cyclization reaction has been reported for the synthesis of 1H-benzo[f]isoindole derivatives. mdpi.com This pathway involves the generation of a radical on an active methine substrate, which then undergoes an intramolecular 5-exo-trig cyclization onto an allyl group. The resulting radical intermediate then performs a second cyclization onto a phenyl group, followed by oxidation, to construct the fused ring system. mdpi.com
Intramolecular Cyclization: More broadly, the formation of isoindolone-type structures is often achieved via intramolecular cyclization of precursors like pyridinylbenzoic acids, where a carboxylic acid is activated and cyclizes onto a nitrogen atom. rsc.org This general mechanism underscores the importance of intramolecular ring-closing reactions in the synthesis of this heterocyclic family.
Kinetic Analysis of Formation Reactions
A detailed kinetic analysis of the formation of this compound is not extensively documented in publicly available scientific literature. However, insights into the probable kinetic profile and reaction mechanism can be inferred from studies on analogous N-substituted aromatic imides, such as N-phenylphthalimides. The formation of the imide ring from an anhydride and an amine is generally understood to proceed through a multi-step mechanism, the kinetics of which are influenced by various factors including the solvent, temperature, and the electronic properties of the substituents on both the anhydride and the amine.
The reaction for forming N-substituted imides typically involves the initial, rapid formation of an intermediate amic acid, followed by a slower, rate-determining cyclization to the imide with the elimination of water. For the synthesis of N-phenylphthalimide from phthalanilic acid in an acetic acid solution, a two-step addition-elimination mechanism has been proposed. This process begins with a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl group, leading to a tetrahedral intermediate. This is followed by the slower breakdown of this intermediate to form the final imide product.
Kinetic studies on similar reactions have utilized techniques such as Hammett plots to correlate reaction rates with the electronic effects of substituents. For the cyclization of substituted phthalanilic acids, a linear Hammett plot with a negative ρ value (-1.1) for the pre-equilibration step indicates that electron-donating groups on the phenyl ring of the phthalanilic acid accelerate this initial phase of the reaction. This is consistent with an increase in the nucleophilicity of the amide nitrogen. Conversely, the subsequent formation of the imide does not always show a simple linear correlation, suggesting a more complex interplay of factors in the rate-determining step.
While specific rate constants, reaction orders, and activation energies for the formation of this compound are not available, the general mechanistic principles derived from related systems provide a framework for understanding its formation kinetics. Further dedicated kinetic studies would be necessary to quantify these parameters for this specific compound.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, containing signals for the eleven protons distributed across the naphthalene (B1677914) and phenyl ring systems. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. Key signals would include those for the two carbonyl carbons (C=O) of the imide ring, typically found in the δ 165-175 ppm region. mdpi.com Numerous signals would also appear in the aromatic region (δ 110-150 ppm) corresponding to the various quaternary and protonated sp²-hybridized carbon atoms of the fused ring system and the phenyl substituent.
Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imide N-H | > 10.0 | Broad Singlet | Chemical shift can be highly dependent on solvent and concentration. |
| Aromatic C-H | 7.0 - 9.0 | Multiplets | Complex splitting patterns due to coupling between adjacent protons on the phenyl and benzo[f]isoindole rings. |
| Carbonyl C=O | 165 - 175 | - | Two distinct signals are possible for the non-equivalent carbonyl carbons. |
Note: The table presents expected values based on general principles and data for related isoindole structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₈H₁₁NO₂. letopharm.com
High-Resolution Mass Spectrometry (HRMS): This technique can measure the mass-to-charge ratio (m/z) with very high precision. For this compound, the expected exact mass for the molecular ion [M+H]⁺ would be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement helps to confirm the molecular formula.
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the molecular structure.
Expected Mass Spectrometry Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₈H₁₁NO₂ | |
| Molecular Weight | 273.29 g/mol | chemsynthesis.com |
| Calculated Exact Mass | 273.0790 u | |
| Expected [M+H]⁺ (HRMS) | ~274.0863 | Confirms molecular formula. |
Note: Fragmentation patterns are predictive and based on the known stability of aromatic systems and the typical behavior of imide functional groups.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹ corresponding to the stretching of the imide N-H bond.
Aromatic C-H Stretch: One or more sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). vscht.cz
Imide C=O Stretch: Two distinct and strong absorption bands are characteristic of the imide group. The asymmetric C=O stretch typically appears at a higher wavenumber (around 1750-1780 cm⁻¹), while the symmetric stretch appears at a lower wavenumber (around 1700-1740 cm⁻¹). 2promojournal.comacgpubs.org
Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon double bonds within the aromatic rings. libretexts.org
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Imide N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Imide C=O | Asymmetric Stretch | 1750 - 1780 | Strong |
| Imide C=O | Symmetric Stretch | 1700 - 1740 | Strong |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact spatial coordinates of every atom in the molecule.
This analysis provides definitive information on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Conformation: The planarity of the benzo[f]isoindole ring system and the dihedral angle of the phenyl substituent relative to the main ring structure.
Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.
While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a high-quality single crystal suitable for diffraction experiments.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₈H₁₁NO₂). A close agreement between the experimental and theoretical values serves to verify the empirical and, by extension, the molecular formula of the synthesized compound.
Theoretical Elemental Composition for C₁₈H₁₁NO₂
| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 79.11% |
| Hydrogen | H | 1.008 | 4.06% |
| Nitrogen | N | 14.01 | 5.13% |
Experimental results from an elemental analyzer are expected to be within ±0.4% of these theoretical values to be considered a confirmation of the compound's purity and elemental composition. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as measuring optical rotation or circular dichroism (CD), are used to study chiral molecules—those that are non-superimposable on their mirror images. The molecule this compound is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit any chiroptical activity. This section would become relevant only in the context of synthesizing and characterizing chiral derivatives of this parent compound.
Theoretical and Computational Chemistry of 4 Phenyl 1h Benzo F Isoindole 1,3 2h Dione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of isoindole-1,3-dione derivatives. acgpubs.orgnih.gov For molecules in this class, methods like DFT with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang–Parr correlation functional (B3LYP) are commonly used to optimize the ground state geometry and calculate electronic properties. nih.govaun.edu.eg
These calculations provide a detailed picture of the electron density distribution, allowing for the identification of electron-rich and electron-deficient regions within the molecule. This is visualized through molecular electrostatic potential (MEP) maps. Furthermore, key electronic parameters such as dipole moment, polarizability, and hyperpolarizability can be determined, which are essential for predicting the molecule's interaction with external electric fields and its non-linear optical (NLO) properties. acgpubs.org The isoindole-1,3-dione core, being a π-conjugated system, is often a subject of interest for NLO materials. acgpubs.org
Analysis of Molecular Orbitals and Frontier Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net
For isoindoline-1,3-dione derivatives, DFT calculations are employed to determine the energies and spatial distributions of these orbitals. researchgate.net In many π-conjugated systems, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This separation of frontier orbitals is fundamental to intramolecular charge transfer (ICT) phenomena, which significantly influences the optical and electronic properties of the molecule.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Diindole-based Molecules | -5.698 to -5.512 | -3.366 to -3.381 | 2.131 to 2.335 | B3LYP/6-31(d,p) |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | -5.99 | -2.11 | 3.88 | DFT/B3LYP |
| Substituted 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | -5.90 to -5.33 | -2.52 to -1.32 | 2.88 to 4.01 | DFT/B3LYP |
Computational Prediction of Molecular Conformations and Stability
Computational methods are invaluable for predicting the most stable three-dimensional structure of molecules like 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione. Techniques such as molecular mechanics and quantum chemical geometry optimizations are used to explore the potential energy surface and identify the global minimum energy conformation. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
For a molecule with a phenyl substituent on the benzo[f]isoindole-1,3-dione core, a key conformational feature is the dihedral angle between the phenyl ring and the fused ring system. This angle influences the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule.
Molecular docking simulations, a form of computational modeling, are often used for related isoindole-1,3-dione derivatives to predict their binding affinity and orientation within the active site of biological targets, such as enzymes. nih.govnih.govnih.gov These studies rely on accurate molecular conformations to understand structure-activity relationships. nih.govnih.gov For instance, in silico molecular docking has been used to explore the structure-activity relationship of benzo[e]isoindole-1,3-dione derivatives as selective GSK-3β inhibitors. nih.gov
Modeling of Spectroscopic Properties (e.g., UV-Vis Absorption, Fluorescence Emission)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for modeling the spectroscopic properties of organic molecules. researchgate.netresearchgate.netrsc.org By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the UV-Vis absorption spectra of compounds like this compound. researchgate.netsapub.org These theoretical spectra can then be compared with experimental data to validate the computational methodology and aid in the interpretation of the observed spectral features. sapub.orgnih.gov
The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. researchgate.netnih.gov For similar heterocyclic systems, functionals like CAM-B3LYP and B3LYP have been successfully used. nih.gov The calculations can also be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. nih.gov
Derivatives of 4-amino-benzo[f]isoindole-1,3-dione have been studied as fluorescent indicators, where their fluorescence intensity increases in the presence of water, accompanied by a red shift in the emission peak. moca.net.uaresearchgate.net Computational modeling can help to understand the electronic transitions responsible for such solvatochromic effects.
The following table shows representative data from TD-DFT calculations on related compounds.
| Compound Class | Calculated λmax (nm) | Transition Character | Computational Method |
|---|---|---|---|
| Diindole-based Molecules | 457 - 689 | π → π | TD-DFT/B3YLP/6-311G |
| 1,2,3,4-Tetrahydroquinolines | ~250 - 350 | π → π (ICT) | TD-DFT (B3LYP/6-31+G(d,p)) |
Structure-Property Relationship Studies (e.g., Hammett-Taft Correlations)
Structure-property and structure-activity relationship (SAR) studies are essential for the rational design of new molecules with desired properties. mdpi.commdpi.com For the this compound scaffold, these studies would involve systematically modifying the phenyl group with various electron-donating and electron-withdrawing substituents and evaluating the impact on the molecule's physicochemical and biological properties.
While specific Hammett-Taft correlation studies for this compound are not widely reported, this approach is highly relevant. Hammett-Taft equations are linear free-energy relationships that correlate reaction rates or equilibrium constants for reactions of substituted aromatic compounds with parameters that quantify the electronic effects of the substituents. Computationally derived parameters, such as atomic charges or frontier orbital energies, can be correlated with experimental data to develop quantitative structure-property relationships (QSPRs). Such studies on related isoindole-1,3-dione systems have provided insights into their biological activities. mdpi.comnih.gov
Reaction Pathway Simulations and Transition State Characterization
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway simulations can be employed to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. nih.govmdpi.com
The characterization of transition states involves locating the first-order saddle point on the potential energy surface that connects reactants and products. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Although specific reaction pathway simulations for this compound were not found in the reviewed literature, the synthesis of related benzo[f]isoindole structures has been described, such as through I2-induced 1,3-dipolar cycloaddition reactions. nih.gov Computational modeling of such complex multi-step reactions could provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net
Photophysical and Optoelectronic Properties
Fluorescence and Luminescence Characteristics
Derivatives of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-dione are recognized for their intense blue and greenish luminescence in solution, even at low concentrations. beilstein-journals.org The parent compound, 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione, exhibits interesting emission properties that are highly dependent on its physical state. While it is only weakly fluorescent in solution, its emission is significantly enhanced in the solid state, a phenomenon known as aggregation-induced emission (AIE). beilstein-journals.org This suggests that in solution, non-radiative decay pathways, possibly involving molecular rotations or vibrations, quench the fluorescence. In the aggregated or solid state, these motions are restricted, leading to a substantial increase in radiative decay and, consequently, higher emission intensity. beilstein-journals.org
The photophysical characterization of this compound has been investigated using absorption and static fluorescence spectroscopy. In a dichloromethane (B109758) solution, the compound displays its longest wavelength absorption band with a maximum (λmax,abs) at 378 nm. Upon excitation at this wavelength, it exhibits blue fluorescence with an emission maximum (λmax,em) at 468.5 nm. beilstein-journals.org The spectral properties are part of a broader class of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones where the emission maxima can range from 408.5 nm to 512.5 nm depending on the electronic nature of the substituent on the phenyl ring. beilstein-journals.org
Table 1: Spectral Properties of this compound in Dichloromethane
| Property | Value |
| Absorption Maximum (λmax,abs) | 378 nm |
| Molar Extinction Coefficient (ε) | 12,500 L·mol-1·cm-1 |
| Emission Maximum (λmax,em) | 468.5 nm |
Data sourced from a study by Braukmüller et al. beilstein-journals.org
The fluorescence quantum yield (Φf) of this compound shows a remarkable dependence on the medium. In dichloromethane solution, the compound is a very weak emitter, with a fluorescence quantum yield reported to be less than 0.01. beilstein-journals.org However, this efficiency increases dramatically in the solid state. Measurements performed on a powder sample using an integrating sphere revealed an eightfold increase in emission, with a quantum yield of 0.08. beilstein-journals.org This significant enhancement in the solid state confirms the aggregation-induced emission (AIE) characteristics of this class of chromophores. beilstein-journals.org
Table 2: Fluorescence Quantum Yield (Φf) of this compound
| Medium | Quantum Yield (Φf) |
| Dichloromethane Solution | < 0.01 |
| Solid State (Powder) | 0.08 |
Data sourced from a study by Braukmüller et al. beilstein-journals.org
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the difference in molecular geometry and electronic structure between the ground and excited states. For this compound in dichloromethane, the Stokes shift is calculated to be approximately 5188 cm-1. beilstein-journals.org
Studies on a series of related 4-aryl derivatives show that Stokes shifts generally lie between 2500 and 3900 cm-1. beilstein-journals.org The magnitude of the Stokes shift is influenced by the electronic properties of the aryl substituent. Furthermore, the emission properties of related heterocyclic systems, such as 4-amino-benzo[f]isoindole-1,3-dione derivatives, have been shown to be sensitive to solvent polarity. moca.net.ua In those related compounds, an increase in water content in acetonitrile (B52724) leads to a red shift of the emission peak, indicating a more polar excited state that is stabilized by polar solvent molecules. moca.net.ua This suggests that this compound likely exhibits solvatochromism, where the emission wavelength changes with solvent polarity, although specific comprehensive studies on this effect for this exact compound are not detailed in the available literature.
Table 3: Stokes Shift for this compound in Dichloromethane
| Absorption (λmax,abs) | Emission (λmax,em) | Stokes Shift (nm) | Stokes Shift (cm-1) |
| 378 nm | 468.5 nm | 90.5 nm | ~5188 cm-1 |
Calculated from data presented in a study by Braukmüller et al. beilstein-journals.org
Correlation between Molecular Structure and Photophysical Response
A clear correlation exists between the molecular structure of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones and their photophysical properties. Research has demonstrated that the Stokes shifts for this class of compounds correlate excellently with the Hammett–Taft σR parameter. beilstein-journals.org This parameter quantifies the resonance effect of a substituent on an aromatic ring. The strong correlation indicates an extended degree of resonance stabilization in the vibrationally relaxed first excited singlet state (S1). beilstein-journals.org This suggests that upon photoexcitation, there is a significant intramolecular charge transfer (ICT) character, where the electronic nature of the substituent on the 4-phenyl group directly influences the electronic distribution and energy of the excited state. Increasing the electron-withdrawing character of the substituent generally leads to a red shift in the emission maximum. beilstein-journals.org
Investigation of Photochemical Stability and Degradation Mechanisms
Specific studies detailing the photochemical stability and degradation pathways for this compound are not extensively available in the surveyed literature. However, research on related heterocyclic systems provides some insight. For instance, studies on benzo[de]isoquinoline-1,3-dione (naphthalimide) derivatives have been conducted to evaluate their photodegradation. researchgate.net Similarly, the degradation pathways of other N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been proposed based on mass spectrometry results, indicating potential fragmentation patterns upon exposure to energy. nih.gov The general stability of such chromophores is a critical parameter for their application in devices, and further research is needed to elucidate the specific mechanisms of photobleaching or degradation for the this compound scaffold.
Advanced Spectroscopic Probes for Excited State Dynamics
While specific investigations into the excited-state dynamics of this compound using advanced spectroscopic probes are not detailed in the available literature, the techniques for such studies are well-established. Methods like time-resolved fluorescence spectroscopy and femtosecond transient absorption (fs-TA) spectroscopy are powerful tools for probing the ultrafast processes that occur after photoexcitation. For example, such techniques have been applied to the related compound 4-hydroxyisoindoline-1,3-dione to investigate its excited-state intramolecular proton transfer and non-radiative decay processes, which occur on picosecond and even sub-picosecond timescales. rsc.orglu.se These methods allow for the direct observation of excited-state lifetimes, the identification of transient species, and the elucidation of the specific radiative and non-radiative decay pathways that govern properties like fluorescence quantum yield and photochemical stability. Applying these advanced probes to this compound would provide a deeper understanding of its AIE behavior and charge-transfer characteristics.
Future Research Directions and Broader Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel synthetic routes for 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione and its derivatives that align with the principles of green chemistry. Current synthetic methods for related fused imide structures often require multiple steps and intricate reaction conditions. researchgate.net
| Proposed Sustainable Method | Key Advantages | Relevant Precedent |
| One-Pot Cycloaddition/Oxidation | Reduced reaction steps, mild conditions, use of green oxidants. | Synthesis of benzo[f]isoindole-4,9-diones. researchgate.netresearchgate.net |
| Iodine-Promoted Cyclization | Metal-free catalysis, operational simplicity. | Synthesis of 2-substituted benzo[f]isoindole-4,9-diones. researchgate.net |
| Multi-Component Reactions | High atom economy, convergent synthesis, molecular diversity. | Formation of fused isoindole-1,3-diones. scispace.com |
Design and Synthesis of Derivatives with Tunable Optical and Electronic Properties
The optical and electronic properties of fused aromatic imides are highly dependent on their molecular structure. A key future direction is the rational design and synthesis of derivatives of this compound with precisely tuned characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The tuning of properties can be achieved by introducing various functional groups at different positions on the aromatic scaffold. For example, attaching electron-donating or electron-withdrawing groups to the phenyl ring or the naphthalene (B1677914) core can modulate the frontier molecular orbital (HOMO/LUMO) energy levels, thereby altering the absorption and emission wavelengths and the optical band gap. acs.orgacgpubs.org Furthermore, introducing bulky substituents can inhibit intermolecular π–π stacking, which is often responsible for aggregation-caused quenching of fluorescence in the solid state, leading to enhanced emission in thin films. acs.org The systematic study of N-substituted derivatives is also a promising area, as modifications at the imide nitrogen can influence solubility, processability, and electronic communication between molecules. acgpubs.org
| Structural Modification | Target Property | Expected Outcome |
| Add electron-donating groups (e.g., -OCH₃, -NR₂) to the phenyl ring | Red-shift in absorption/emission | Lowering of the optical band gap. |
| Add electron-withdrawing groups (e.g., -CF₃, -CN) to the benzoisoindole core | Blue-shift in absorption/emission | Deepening of HOMO/LUMO energy levels. |
| Introduce bulky side chains (e.g., tert-butyl) | Enhanced solid-state fluorescence | Suppression of intermolecular π-π interactions. acs.org |
| N-substitution with alkyl or aryl groups | Improved solubility and processability | Altered molecular packing and charge transport properties. acs.org |
Integration of this compound into Hybrid Material Systems
The unique properties of this compound make it an excellent candidate for incorporation into larger, functional hybrid material systems. A significant area for future research is the use of this compound as a monomer for the synthesis of high-performance polymers. Aromatic polyimides containing fused rings are known for their exceptional thermal stability and desirable mechanical and electrical properties. researchgate.net By designing appropriate difunctional derivatives of this compound, it could be polymerized to create novel polyimides with enhanced solubility and specific light-emitting characteristics suitable for thin films and coatings. researchgate.net
Another exciting frontier is the integration of this molecule as a building block in porous crystalline materials such as covalent organic frameworks (COFs). nih.gov The rigid and planar nature of the benzo[f]isoindole core is well-suited for forming stable, layered aromatic frameworks. nih.gov COFs built from such units could exhibit high physicochemical stability and extended π-electron delocalization, making them promising for applications in gas storage, catalysis, and sensing. nih.gov
Advanced Computational Studies for Rational Design and Property Prediction
To accelerate the discovery of new functional materials and minimize synthetic efforts, advanced computational studies will play a crucial role. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the structural, electronic, and optical properties of molecules like this compound and its derivatives before they are synthesized. researchgate.netresearchgate.net
Future research should leverage these methods for the rational design of new derivatives with targeted characteristics. DFT calculations can provide accurate predictions of molecular geometries, frontier orbital energies (HOMO/LUMO), and vibrational frequencies. researchgate.net This information is vital for understanding structure-property relationships. Furthermore, computational techniques can be used to predict key parameters for materials applications, such as static polarizability and first static hyperpolarizability, which are relevant for nonlinear optical (NLO) materials. researchgate.net Molecular docking and molecular dynamics simulations, while often used in a biological context, can also be adapted to study intermolecular interactions and predict the packing of molecules in the solid state, which is critical for charge transport in organic semiconductors. nih.govmdpi.com
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, vibrational spectra. | Rational design, comparison with experimental data. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Prediction of optical properties. |
| Molecular Dynamics (MD) | Intermolecular interactions, molecular packing in solid state. | Understanding charge transport and material morphology. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Detailed electronic structure analysis. |
Comparative Studies with Other Fused Imide Systems
To fully appreciate the potential of this compound, it is essential to conduct comparative studies with other well-established fused imide systems. Key comparators include naphthalimides and perylene (B46583) diimides (PDIs), which are widely used in organic electronics and materials science. acs.org
Such studies would benchmark the photophysical and electronic properties of the benzo[f]isoindole-1,3-dione core against these other systems. For example, compared to a simple naphthalimide, the extended conjugation provided by the fused isoindole structure may lead to different absorption and emission profiles. In comparison to perylene diimides, which have a larger, more electron-deficient aromatic core, the benzo[f]isoindole system may offer different redox properties and potentially higher fluorescence quantum yields in certain environments. acs.orgresearchgate.net These comparative analyses will help to identify the unique advantages of the this compound scaffold and guide its strategic deployment in specific applications where its particular set of properties would be most beneficial.
| Fused Imide System | Aromatic Core Size | Key Characteristics |
| Phthalimide (B116566) | Benzene | Foundational unit, often used in medicinal chemistry. nih.gov |
| Benzo[f]isoindole-1,3-dione | Naphthalene | Intermediate π-system, potential for high fluorescence. researchgate.net |
| Naphthalimide | Naphthalene | Well-studied, strong fluorescence, used as dyes and sensors. acs.org |
| Perylene Diimide (PDI) | Perylene | Large π-system, strong absorption, high electron affinity, used in OPVs and OFETs. acs.org |
Q & A
Q. What are the common synthetic routes for 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors like arylpropiolic acids with amines. For example, a pseudo three-component reaction using arylpropiolic acid and aniline under T3P® activation achieves yields up to 95% (Table 4, Entry 1) . Key parameters include:
- Temperature : Optimal yields (e.g., 115°C) avoid decomposition observed at higher temperatures (e.g., 160°C) .
- Reagent Ratios : Two equivalents of aniline improve cyclization efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd/Ni) enhance cyclopropane fusion in related isoindole derivatives .
Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Q. How do structural modifications (e.g., substituents) affect the compound’s physicochemical properties?
- Methodological Answer : Substituents on the phenyl ring or isoindole core alter solubility, stability, and reactivity. For instance:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or cyano (-CN) groups reduce electron density, slowing nucleophilic substitution but enhancing thermal stability .
- Hydroxyl Groups : Increase hydrophilicity and enable hydrogen bonding, as seen in derivatives like 2-(4-hydroxyphenyl) analogs .
Computational tools (e.g., DFT calculations) predict logP values and solubility profiles to guide functionalization .
Intermediate Research Questions
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms fused cyclopropane/isoindole systems (e.g., bond angles of 109.5° for sp³ carbons) .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers; aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
- HPLC-MS : Validates purity (>98%) and monitors degradation products under stress conditions (e.g., acidic hydrolysis) .
Q. How can researchers optimize reaction scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control, achieving >90% yield in scaled-up syntheses .
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives induces asymmetry during cyclopropane formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate enantiomers in racemic mixtures .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Contradictions arise from:
- Target Selectivity : Fluorophenyl derivatives inhibit fungal autophagy (via BcATG8 cleavage inhibition), while methylphenoxy analogs target mammalian kinases .
- Cellular Context : Redox conditions (e.g., DTT presence) modulate selenium-sulfur bond stability in inhibitors, altering potency .
Resolution Strategy : - Comparative Assays : Parallel testing in fungal vs. mammalian cell lines under standardized redox conditions.
- Structural Dynamics : MD simulations predict binding mode variations (e.g., isoindole-dione interactions with ATP-binding pockets) .
Q. How can computational methods guide the design of isoindole-dione-based inhibitors for neurodegenerative targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with acetylcholinesterase (AChE) or tau proteins. For example, a ΔG° of -9.2 kcal/mol predicts strong binding to AChE’s catalytic triad .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize nitro or methoxy derivatives .
- ADMET Prediction : SwissADME evaluates blood-brain barrier permeability (e.g., TPSA <70 Ų for CNS penetration) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for isoindole-diones, while others note low toxicity in normal cell lines?
- Methodological Answer : Discrepancies stem from:
- Cell Line Variability : Cancer cells (e.g., HeLa) overexpress pro-survival proteins (Bcl-2), masking apoptosis induction .
- Dose-Dependent Effects : IC₅₀ values range from 1.2 µM (leukemia) to >50 µM (fibroblasts) due to differential ROS sensitivity .
Mitigation : - ROS Scavenger Controls : Use NAC to isolate ROS-mediated vs. direct DNA damage effects.
- Transcriptomic Profiling : RNA-seq identifies upregulated stress pathways (e.g., Nrf2/KEAP1) in resistant lines .
Applications in Drug Discovery & Material Science
Q. What in vitro models validate the therapeutic potential of this compound derivatives?
- Methodological Answer :
- Anticancer : MTT assays in MDA-MB-231 cells (IC₅₀ = 4.7 µM) with Annexin V/PI staining confirm apoptosis .
- Antimicrobial : MIC assays against C. albicans (MIC = 8 µg/mL) correlate with ergosterol biosynthesis inhibition .
- Neuroprotection : SH-SY5Y models show reduced Aβ42 aggregation (ThT assay) at 10 µM .
Q. How are isoindole-diones utilized in advanced material synthesis?
- Methodological Answer :
- Polymer Modifiers : Enhance heat resistance (Tg >200°C) in polyimides via π-π stacking of aromatic cores .
- Luminescent Materials : Blue emission (λem = 450 nm) in OLEDs due to rigid, conjugated backbones .
- Catalytic Supports : Pd nanoparticles immobilized on isoindole-dione frameworks improve Suzuki coupling yields (98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
